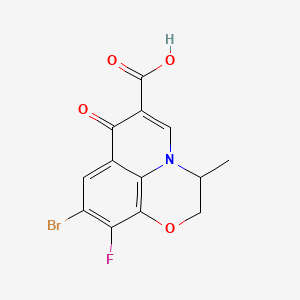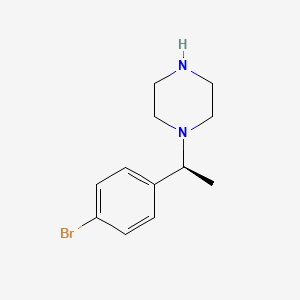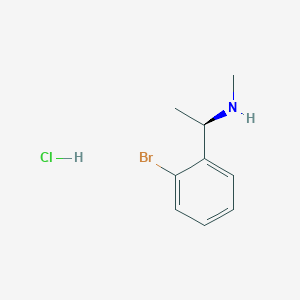
8,9-Piperazine Pixantrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,9-Piperazine Pixantrone is a synthetic compound belonging to the class of aza-anthracenediones. It is primarily known for its application in the treatment of relapsed or refractory aggressive non-Hodgkin’s lymphoma. This compound has garnered attention due to its unique chemical structure and pharmacological properties, which distinguish it from other anthracenediones and anthracyclines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8,9-Piperazine Pixantrone involves multiple steps, starting with the formation of the core aza-anthracenedione structure. The process typically includes:
Cyclization Reactions: Formation of the core structure through cyclization reactions involving aromatic amines and quinones.
Piperazine Introduction: Incorporation of the piperazine moiety through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions: 8,9-Piperazine Pixantrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, ethanol, and water are commonly used solvents.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which can further undergo substitution reactions to form more complex structures .
Aplicaciones Científicas De Investigación
8,9-Piperazine Pixantrone has a wide range of applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry for studying aza-anthracenedione derivatives.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Primarily used in the treatment of relapsed or refractory aggressive non-Hodgkin’s lymphoma. .
Mecanismo De Acción
8,9-Piperazine Pixantrone exerts its effects through multiple mechanisms:
DNA Intercalation: The compound intercalates into DNA, disrupting the replication and transcription processes.
Topoisomerase II Inhibition: It acts as a topoisomerase II poison, preventing the enzyme from relieving torsional strain in DNA during replication.
Alkylation: The compound forms stable DNA adducts and cross-strand breaks, leading to cell death
Molecular Targets and Pathways:
Topoisomerase II: Inhibition of this enzyme is a primary mechanism.
DNA: Direct interaction with DNA leads to the formation of adducts and breaks.
Cell Cycle: Induces cell cycle arrest and apoptosis in cancer cells
Comparación Con Compuestos Similares
Mitoxantrone: Another aza-anthracenedione with similar DNA intercalation and topoisomerase II inhibition properties but higher cardiotoxicity.
Doxorubicin: An anthracycline with a similar mechanism but more severe side effects, including cardiotoxicity.
Epirubicin: A derivative of doxorubicin with reduced cardiotoxicity but similar efficacy
Uniqueness: 8,9-Piperazine Pixantrone is unique due to its reduced cardiotoxicity compared to other anthracenediones and anthracyclines. This makes it a safer option for patients requiring long-term treatment .
Propiedades
Fórmula molecular |
C17H17N5O2 |
|---|---|
Peso molecular |
323.35 g/mol |
Nombre IUPAC |
6-(2-aminoethylamino)-2,3-dihydroisoquinolino[7,6-f]quinoxaline-7,12-diol |
InChI |
InChI=1S/C17H17N5O2/c18-2-4-20-11-7-12-15(22-6-5-21-12)14-13(11)16(23)9-1-3-19-8-10(9)17(14)24/h1,3,7-8,20,23-24H,2,4-6,18H2 |
Clave InChI |
RKVGMWDRZZUVAS-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C2C(=N1)C=C(C3=C(C4=C(C=NC=C4)C(=C32)O)O)NCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


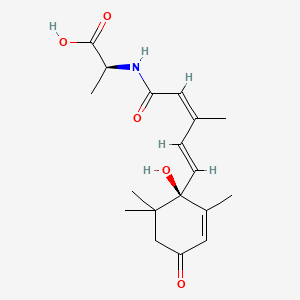
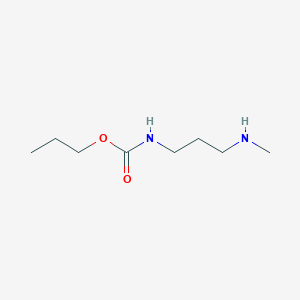
![Butanedioic acid;2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol](/img/structure/B13444033.png)
pyrimidin-2-one](/img/structure/B13444037.png)
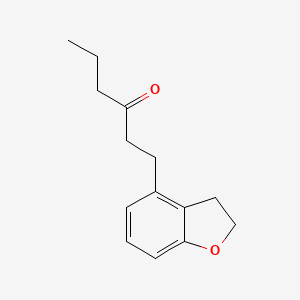
![4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile](/img/structure/B13444045.png)

![Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate](/img/structure/B13444057.png)

